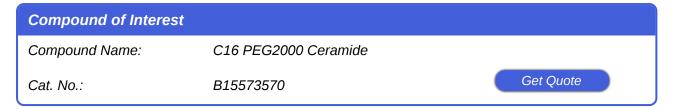


An In-depth Technical Guide to the Physicochemical Properties of C16 PEG2000 Ceramide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

C16 PEG2000 Ceramide, systematically known as N-palmitoyl-sphingosine-1{succinyl[methoxy(polyethylene glycol)2000]}, is a versatile biocompatible lipid conjugate widely utilized in the field of drug delivery.[1] Its amphiphilic nature, comprising a hydrophobic C16 ceramide anchor and a hydrophilic polyethylene glycol (PEG) chain of approximately 2000 Da, enables the formation of stable nanostructures such as micelles and liposomes. These nanocarriers are instrumental in enhancing the solubility, stability, and bioavailability of therapeutic agents. This technical guide provides a comprehensive overview of the core physicochemical properties of C16 PEG2000 Ceramide, detailed experimental protocols for its application, and an exploration of its influence on key cellular signaling pathways.

Core Physicochemical Properties

The unique characteristics of **C16 PEG2000 Ceramide** are central to its function in drug delivery systems. A summary of its key physicochemical properties is presented below.



Property	Value	References
Synonyms	N-palmitoyl-sphingosine-1- {succinyl[methoxy(polyethylen e glycol)2000]}	[1]
Molecular Formula	C129H253NO51 (average, due to PEG polydispersity)	
Average Molecular Weight	~2634.4 g/mol	_
Physical State	White to off-white powder/solid	_
Purity	>99%	[1]
Solubility	Soluble in ethanol, DMSO, and Chloroform:Methanol (9:1) at 5mg/mL.	
Storage	-20°C	[1]
Stability	Stable for at least one year when stored properly.	

Experimental Protocols

Detailed methodologies are crucial for the successful formulation and characterization of **C16 PEG2000 Ceramide**-based nanocarriers.

Liposome Preparation via Thin-Film Hydration

This common technique is used to prepare liposomes incorporating C16 PEG2000 Ceramide.

Experimental Workflow for Liposome Preparation





Click to download full resolution via product page

Caption: Workflow for preparing liposomes using the thin-film hydration method.

Protocol:

- Lipid Mixture Preparation: Dissolve **C16 PEG2000 Ceramide** and other lipids (e.g., phospholipids, cholesterol) in a suitable organic solvent mixture, such as chloroform:methanol (2:1 v/v), in a round-bottom flask.
- Thin-Film Formation: The organic solvent is removed under reduced pressure using a rotary
 evaporator. This process leaves a thin, uniform lipid film on the inner surface of the flask. The
 flask should be rotated in a water bath set to a temperature above the phase transition
 temperature of the lipids to ensure a homogenous film.
- Vacuum Drying: To ensure complete removal of any residual organic solvent, the flask containing the lipid film is placed under a high vacuum for several hours or overnight.
- Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by adding the buffer to the flask and agitating. The temperature of the hydration buffer should be maintained above the lipid's phase transition temperature. This step results in the formation of multilamellar vesicles (MLVs). If a drug is to be encapsulated, it is dissolved in the hydration buffer.
- Sizing by Extrusion: To obtain unilamellar vesicles of a defined size, the MLV suspension is
 repeatedly passed through polycarbonate membranes with a specific pore size (e.g., 100
 nm) using an extruder. This process is also performed at a temperature above the lipid's
 phase transition temperature.



Nanoparticle Characterization by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution and polydispersity of nanoparticles in suspension.

Experimental Workflow for DLS Measurement



Click to download full resolution via product page

Caption: General workflow for nanoparticle size analysis using Dynamic Light Scattering.

Protocol:

- Sample Preparation: Dilute the nanoparticle suspension (e.g., liposomes or micelles) with an appropriate filtered buffer (e.g., PBS) to a suitable concentration. The concentration should be low enough to avoid multiple scattering effects but high enough to produce a stable signal.
- Instrument Setup: Equilibrate the DLS instrument to the desired temperature (e.g., 25°C). Ensure the laser is aligned and the detector is positioned at the appropriate scattering angle (commonly 90° or 173°).
- Measurement: Transfer the diluted sample to a clean cuvette and place it in the instrument's sample holder. Allow the sample to thermally equilibrate for a few minutes before initiating the measurement.
- Data Acquisition: The instrument directs a laser beam through the sample, and the scattered light is detected. The fluctuations in the intensity of the scattered light over time are recorded.
- Data Analysis: The instrument's software calculates the autocorrelation function of the scattered light intensity fluctuations. From this function, the translational diffusion coefficient



of the nanoparticles is determined. Using the Stokes-Einstein equation, the hydrodynamic diameter (Z-average size) and the Polydispersity Index (PDI), a measure of the width of the size distribution, are calculated.

Determination of Encapsulation Efficiency

This protocol determines the percentage of a drug that is successfully encapsulated within the nanoparticles.

Protocol (using ultrafiltration):

- Separation of Free Drug: A known amount of the drug-loaded nanoparticle formulation is
 placed in an ultrafiltration device with a molecular weight cut-off that allows the free drug to
 pass through while retaining the nanoparticles.
- Centrifugation: The device is centrifuged at a specified speed and time to separate the filtrate (containing the free drug) from the retentate (containing the drug-loaded nanoparticles).
- Quantification of Free Drug: The concentration of the drug in the filtrate is quantified using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
- Calculation of Encapsulation Efficiency (EE): The EE is calculated using the following formula:

EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

Critical Micelle Concentration (CMC)

The CMC is the concentration of an amphiphile above which micelles spontaneously form. While a specific experimentally determined CMC for **C16 PEG2000 Ceramide** is not readily available in the literature, values for the structurally similar DSPE-PEG2000 can provide an estimate. The CMC of DSPE-PEG2000 has been reported to be in the range of 10-25 μ M in water.[2] It is important to note that the CMC can be influenced by factors such as temperature, pH, and the ionic strength of the medium.[2]

Experimental Determination of CMC:



The CMC can be determined experimentally using techniques that measure a physical property of the surfactant solution that changes abruptly at the CMC. Common methods include:

- Fluorimetry: Using a fluorescent probe (e.g., pyrene) that partitions into the hydrophobic core of the micelles, leading to a change in its fluorescence spectrum.
- Tensiometry: Measuring the surface tension of the solution as a function of surfactant concentration. The surface tension decreases with increasing surfactant concentration until the CMC is reached, after which it remains relatively constant.
- Conductivity Measurement (for ionic surfactants): Measuring the electrical conductivity of the solution, which changes its slope at the CMC.

Signaling Pathways

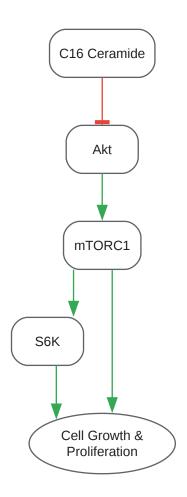
The ceramide component of **C16 PEG2000 Ceramide** is a bioactive lipid known to be involved in various cellular signaling pathways, including those regulating cell growth, proliferation, and death.

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a key kinase that regulates cell growth and proliferation. C16-ceramide has been shown to negatively regulate the mTOR pathway.[3]

C16 Ceramide and the mTOR Signaling Pathway





Click to download full resolution via product page

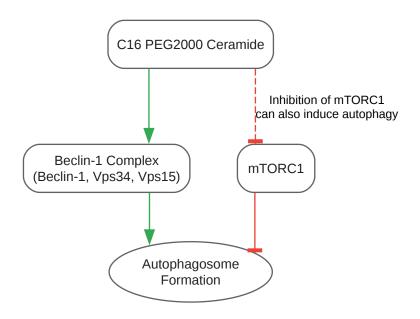
Caption: C16 Ceramide can inhibit the Akt/mTORC1 signaling pathway, leading to reduced cell growth.

Autophagy Signaling Pathway

Autophagy is a cellular process of self-degradation of cellular components. Ceramide can induce autophagy.[4][5][6] PEG-Ceramide nanomicelles have also been shown to induce autophagy.[4]

C16 PEG2000 Ceramide and the Autophagy Pathway





Click to download full resolution via product page

Caption: C16 PEG2000 Ceramide can promote autophagy by activating the Beclin-1 complex.

Conclusion

C16 PEG2000 Ceramide is a valuable tool in the development of advanced drug delivery systems. Its well-defined physicochemical properties allow for the reproducible formulation of stable nanocarriers. The experimental protocols provided in this guide offer a foundation for researchers to prepare and characterize C16 PEG2000 Ceramide-based formulations. Furthermore, understanding the impact of the ceramide moiety on key cellular signaling pathways, such as mTOR and autophagy, is crucial for designing targeted and effective therapeutic strategies. This guide serves as a comprehensive resource for scientists and professionals working to harness the full potential of C16 PEG2000 Ceramide in drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References



- 1. Determination of Critical Micelle Concentration of Ionic and Non-Ionic Surfactants by Streaming Potential Measurements PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and Dynamics of Highly PEG-ylated Sterically Stabilized Micelles in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C16-ceramide and sphingosine 1-phosphate/S1PR2 have opposite effects on cell growth through mTOR signaling pathway regulation PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Ceramide targets autophagosomes to mitochondria and induces lethal mitophagy PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ceramide-induced autophagy: To junk or to protect cells? PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of C16 PEG2000 Ceramide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15573570#physicochemical-properties-of-c16-peg2000-ceramide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com